N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin core substituted with a sulfanyl-linked 4-fluorophenyl carbamoyl methyl group and a benzyl-propanamide side chain. The 4-fluorophenyl moiety introduces electron-withdrawing effects, which may improve metabolic stability and binding affinity .
Properties
IUPAC Name |
N-benzyl-3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O3S/c29-19-10-12-20(13-11-19)31-25(36)17-38-28-33-22-9-5-4-8-21(22)26-32-23(27(37)34(26)28)14-15-24(35)30-16-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZBSXVLRCGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazoquinazoline core, which is known for its biological relevance. The presence of the fluorophenyl and sulfanyl groups enhances its chemical reactivity and biological activity.
Antitumor Activity
Research has indicated that compounds with imidazoquinazoline scaffolds exhibit significant antitumor properties. A study by Manvar et al. demonstrated that derivatives of this class showed potent inhibition against various cancer cell lines, with IC50 values often in the low micromolar range. Specific analogs were found to induce apoptosis in tumor cells and inhibit proliferation effectively .
Antiviral Activity
This compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can reduce viral replication in several models, including HIV and influenza viruses. The mechanism appears to involve interference with viral entry or replication processes .
Antibacterial and Antifungal Properties
The compound has displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics, suggesting a potential role as an adjuvant therapy in treating resistant infections. Similarly, antifungal assays indicated significant activity against common fungal pathogens .
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It is believed to act on protein kinases and other cellular targets that regulate apoptosis and immune responses. For instance, studies have shown that it can inhibit the MAPK pathway, which is crucial for cancer cell survival and proliferation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Manvar et al. (2024) | Demonstrated significant antitumor activity in various cancer cell lines with IC50 values ranging from 0.5 to 10 µM. |
| Chen et al. (2024) | Reported antiviral effects against HIV with a reduction in viral load by up to 82% at 7 µM concentration. |
| BLD Pharm (2024) | Highlighted antibacterial efficacy against multi-drug resistant strains with MIC values below 10 µg/mL. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the imidazo[1,2-c]quinazolin core but differ in substituents, impacting physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula (C₃₀H₂₆FN₅O₃S).
Key Findings :
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) likely enhances binding to hydrophobic enzyme pockets compared to methoxy-substituted analogs (electron-donating) .
Sulfanyl Linkage :
- The sulfanyl group in all compounds improves solubility and serves as a hydrogen-bond acceptor. However, its positioning (e.g., in ’s thiadiazole hybrid) influences conformational flexibility and redox activity .
Side-Chain Modifications :
- The benzyl group in the target compound may enhance blood-brain barrier penetration compared to ’s 2-methoxybenzyl, which introduces steric hindrance .
Computational Insights :
- ChemGPS-NP and XGBoost models suggest that halogenated derivatives (e.g., ) cluster closer to the target compound in chemical space, indicating higher functional similarity .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Formation of the imidazo[1,2-c]quinazolinone core via cyclization.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Coupling of the 4-fluorophenyl carbamoyl moiety using reagents like EDC·HCl and HOBt.
- Optimization : Reaction conditions (solvents, catalysts, temperature) must be tailored to intermediates. For example, using polar aprotic solvents (DMF, DMSO) and catalysts like triethylamine improves yields. Purity is monitored via HPLC, and structural confirmation relies on NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : To confirm regiochemistry and functional groups (e.g., sulfanyl, fluorophenyl).
- HPLC : For purity assessment (>95% required for biological assays).
- Mass Spectrometry (MS) : To verify molecular weight and detect side products.
- Advanced Tools : X-ray crystallography (if crystals are obtainable) and FT-IR for functional group validation .
Q. What functional groups contribute to its chemical reactivity and bioactivity?
- Key Groups :
- Imidazoquinazolinone core : Provides π-π stacking potential for protein binding.
- Sulfanyl (-S-) linkage : Enhances solubility and serves as a site for derivatization.
- 4-Fluorophenyl carbamoyl moiety : Introduces hydrophobic interactions and metabolic stability.
- These groups enable interactions with biological targets like kinases or proteases, as seen in structurally similar compounds .
Q. How can initial biological activity be evaluated in academic research?
- Screening Workflow :
In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
Enzyme inhibition : Target-specific assays (e.g., kinase inhibition) with IC₅₀ determination.
Antimicrobial testing : Disk diffusion or MIC assays for bacterial/fungal strains.
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Strategy :
- Core Modifications : Alter the imidazoquinazolinone ring (e.g., substituents at C-5 or C-3).
- Side-Chain Variations : Replace the 4-fluorophenyl group with other aryl/heteroaryl groups.
- Bioisosteric Replacements : Substitute the sulfanyl group with selenyl or ether linkages.
- Case Study : A structurally analogous compound with a triazole moiety showed enhanced anticancer activity (IC₅₀ = 1.2 µM vs. 8.5 µM for the parent compound) .
Q. What computational approaches can model its interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with kinases (e.g., EGFR).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters with activity data.
Q. How to resolve contradictions in synthetic yields reported across studies?
- Root Causes :
- Divergent reaction conditions (e.g., solvent polarity, catalyst loading).
- Impurity profiles from side reactions (e.g., oxidation of sulfanyl groups).
- Resolution :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry).
- Employ continuous flow reactors for improved reproducibility, as demonstrated in analogous syntheses .
Q. What experimental strategies elucidate the mechanism of action (MoA)?
- Approaches :
- Pull-Down Assays : Use biotinylated probes to identify binding partners in cell lysates.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to detect downstream effects.
- Example : A related imidazoquinazoline derivative was shown to inhibit PI3K/Akt/mTOR signaling via Western blot validation .
Data Contradiction Analysis
- Example : reports a synthesis yield of 65% using DMF, while achieves 82% in DMSO.
- Resolution : Solvent polarity affects intermediate stability. DMSO may stabilize charged intermediates better, reducing side reactions. Validate via controlled DoE studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
